CO-1686 hydrobromide, also known as rociletinib, is a potent oral irreversible inhibitor specifically targeting mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations. This compound is classified as a third-generation tyrosine kinase inhibitor, designed to overcome resistance mechanisms associated with earlier EGFR inhibitors such as gefitinib and erlotinib. Rociletinib is primarily investigated for its therapeutic potential in treating non-small cell lung cancer (NSCLC) characterized by these mutations.
CO-1686 hydrobromide is derived from 2,4-diaminopyrimidine and exhibits a unique molecular structure that enhances its selectivity and potency against specific EGFR mutations. The compound is classified under the category of targeted cancer therapies, specifically as an irreversible tyrosine kinase inhibitor. Its development was motivated by the need for effective treatments for patients with NSCLC who exhibit resistance to first-generation EGFR inhibitors due to mutations in the EGFR gene .
The synthesis of CO-1686 involves a multi-step chemical process. Initial steps typically include the formation of an anilinopyrimidine core, which is crucial for its binding affinity to the EGFR enzyme. The synthesis can be summarized as follows:
The synthesis yields CO-1686 with a high degree of purity (often exceeding 99%) and involves careful control of reaction conditions to prevent by-products that may affect efficacy.
The molecular formula of CO-1686 hydrobromide is C20H22BrF3N4O2. Its structure features:
The compound's three-dimensional conformation allows it to fit snugly into the ATP-binding pocket of mutant EGFR, providing enhanced selectivity over wild-type forms .
CO-1686 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The irreversible nature of CO-1686's binding means that once it attaches to the target site on EGFR, it permanently inhibits enzymatic activity, which is crucial for overcoming resistance in cancer cells harboring specific mutations .
CO-1686 acts by selectively inhibiting mutant forms of EGFR through a mechanism involving:
In preclinical studies, CO-1686 demonstrated significant efficacy against cell lines expressing resistant mutations, with IC50 values indicating low concentrations required for effective inhibition (e.g., IC50 = 0.04 μM against L858R/T790M) .
Relevant analyses indicate that CO-1686 maintains structural integrity during storage, ensuring consistent pharmacological activity upon administration .
CO-1686 hydrobromide has significant applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: